alpha-(Hydroxymethyl)phenethylammonium chloride
Overview
Description
Alpha-(Hydroxymethyl)phenethylammonium chloride: is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.66656 g/mol . It is also known by its IUPAC name, 2-amino-3-phenylpropan-1-ol; hydrochloride . This compound is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Hydroxymethyl)phenethylammonium chloride typically involves the reaction of phenylalaninol with hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals and pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Hydroxymethyl)phenethylammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxymethyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives , while reduction can produce alcohol derivatives .
Scientific Research Applications
Alpha-(Hydroxymethyl)phenethylammonium chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-(Hydroxymethyl)phenethylammonium chloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, potentially leading to changes in biological activity . This interaction can result in various pharmacodynamic and pharmacokinetic effects, making it a valuable compound for drug development .
Comparison with Similar Compounds
2-Phenylethylamine hydrochloride: This compound is structurally similar but lacks the hydroxymethyl group.
Phenethylammonium chloride: Another similar compound used in various chemical and biological applications.
Uniqueness: Alpha-(Hydroxymethyl)phenethylammonium chloride is unique due to the presence of the hydroxymethyl group, which can significantly alter its chemical and biological properties compared to similar compounds . This group can enhance solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-3-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJOZQBTFJAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979078 | |
Record name | 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63113-84-8 | |
Record name | Benzenepropanol, β-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63113-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Hydroxymethyl)phenethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063113848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(hydroxymethyl)phenethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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